molecular formula C14H17ClN4O B11838546 (S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide CAS No. 920032-92-4

(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide

Cat. No.: B11838546
CAS No.: 920032-92-4
M. Wt: 292.76 g/mol
InChI Key: AMMZZDAIFBZZMS-LBPRGKRZSA-N
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Description

(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a synthetically designed small molecule that incorporates a 4-anilinoquinazoline scaffold, a structure recognized as a privileged framework in medicinal chemistry . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. The core quinazoline structure is associated with a wide spectrum of biological activities, including investigations as protein kinase inhibitors, anticonvulsants, and anti-inflammatory agents . The molecule features a reactive 2-chloromethyl group, which makes it a valuable and versatile key intermediate for further chemical synthesis. Researchers can utilize this handle for nucleophilic substitution reactions, such as coupling with nitrogen-based nucleophiles like piperazines, to create novel compounds for structure-activity relationship (SAR) studies . The presence of a stereocenter, conferred by the (S)-configured valine-derived side chain, may be critical for asymmetric interactions with biological targets. The 4-anilinoquinazoline scaffold is a well-established pharmacophore in oncology research, forming the core of several FDA-approved drugs like gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . This compound's specific substitution pattern—combining a chloromethyl group at the 2-position with a custom anilino-analog at the 4-position—makes it a compound of interest for researchers designing and synthesizing novel potential anticancer agents . It is also a candidate for probing other biological pathways where quinazoline derivatives have shown activity, such as CNS disorders . Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

920032-92-4

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

(2S)-2-[[2-(chloromethyl)quinazolin-4-yl]amino]-3-methylbutanamide

InChI

InChI=1S/C14H17ClN4O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1

InChI Key

AMMZZDAIFBZZMS-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CCl

Canonical SMILES

CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CCl

Origin of Product

United States

Biological Activity

(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

 S 2 2 Chloromethyl quinazolin 4 yl amino 3 methylbutanamide\text{ S 2 2 Chloromethyl quinazolin 4 yl amino 3 methylbutanamide}
  • Molecular Formula : C12H15ClN4O
  • Molecular Weight : 256.73 g/mol

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer activity. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MDA-MB 231 (breast)12.4 - 20Induces apoptosis and cell cycle arrest
HCT-116 (colon)160Inhibition of protein kinases
HepG2 (liver)Not specifiedMorphological changes indicating cell death
  • Inhibition of Protein Kinases : Quinazoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation. The compound's structure allows it to interact with ATP-binding sites of these kinases, leading to reduced cell growth and survival.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, characterized by cell shrinkage and rounding, which are typical indicators of programmed cell death.
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

Case Studies

  • Study on MDA-MB 231 Cells : In a study using the MTT assay, this compound demonstrated significant cytotoxicity against MDA-MB 231 breast cancer cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
  • HCT-116 Cell Line Analysis : Another study focused on HCT-116 colon cancer cells, where the compound was found to inhibit cell growth significantly compared to gefitinib, a known anticancer drug. This suggests that this compound may have a broader spectrum of activity against various cancer types.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication pathways.

Anti-inflammatory Effects

Research has demonstrated that quinazoline derivatives can also possess anti-inflammatory properties. The anti-inflammatory activity is typically assessed using models such as carrageenan-induced paw edema in rodents, where significant reductions in inflammation are observed with certain derivatives . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Study Findings Reference
Synthesis and evaluation of quinazoline derivativesIdentified compounds with potent antimicrobial and anti-inflammatory activities comparable to standard drugs
In vitro studies on acetylcholinesterase inhibitionSome derivatives showed promising results as acetylcholinesterase inhibitors, indicating potential for Alzheimer's treatment
Structure-activity relationship analysisVariations in substituents on the quinazoline ring significantly affect biological activity

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anti-inflammatory applications. Its structural similarity to known pharmacophores suggests that it may also be explored for:

  • Cancer Therapy : Quinazolines have been investigated for their ability to inhibit various kinases involved in cancer progression.
  • Neurological Disorders : As noted in studies on acetylcholinesterase inhibition, there is potential for applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on modifications to the quinazoline core, substituents, and side-chain configurations. Below is a comparative analysis with key examples:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
(S)-2-((2-(Chloromethyl)quinazolin-4-yl)amino)-3-methylbutanamide (Target) C₁₃H₁₅ClN₄O ~278.5 Chloromethyl group, (S)-3-methylbutanamide, quinazoline core Potential kinase inhibitor; reactive chloromethyl enables covalent binding or prodrug design
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB C₃₇H₃₉N₇O₁₁ 757.76 PEG linker, maleimide (for bioconjugation), hydroxymethylphenyl group Antibody-drug conjugate (ADC) linker; designed for tumor-targeted drug delivery
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate N/A ~109–124 (fragment data) Methoxy-phenyl groups, ester linkage, hydroxy-propanamido side chain Research compound; structural complexity suggests potential protease inhibition or prodrug applications

Key Comparisons

Reactivity and Stability :

  • The target compound’s chloromethyl group confers higher electrophilicity compared to the hydroxymethyl group in ADC1770 . This reactivity may enhance covalent binding to cysteine residues in kinase targets but could reduce plasma stability.
  • In contrast, ADC1770 ’s PEG chain and maleimide group improve solubility and enable conjugation to antibodies, reflecting divergent applications (kinase inhibition vs. targeted drug delivery) .

Stereochemical Influence :

  • The (S)-configuration in the target’s 3-methylbutanamide side chain may optimize steric interactions with kinase active sites, analogous to stereospecificity observed in EGFR inhibitors like gefitinib.
  • ’s compound contains multiple stereocenters and methoxy groups, which could influence metabolic pathways and target selectivity .

Pharmacokinetic Properties :

  • The chloromethyl group likely reduces aqueous solubility compared to methoxy or hydroxyl substituents (e.g., in ’s compound), necessitating formulation optimization for bioavailability.
  • ADC1770 ’s PEG spacer mitigates hydrophobicity, highlighting trade-offs between reactivity and drug-likeness .

Research Findings

  • Quinazoline Derivatives: Compounds with chloromethyl substituents show enhanced target residence time due to covalent binding but may exhibit off-target toxicity. Non-covalent analogs (e.g., erlotinib) prioritize reversible binding for safety .
  • ADC Linkers : Hydroxymethyl and maleimide groups in ADC1770 enable stable antibody conjugation, whereas the target compound’s chloromethyl group is unsuitable for such applications due to premature reactivity .

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